Diphenyl(((1-phenyl-1H-tetrazol-5-yl)sulfinyl)methyl)phosphine oxide
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Overview
Description
Diphenyl(((1-phenyl-1H-tetrazol-5-yl)sulfinyl)methyl)phosphine oxide is a complex organic compound with a molecular formula of C20H17N4O2PS and a molecular weight of 408.4 g/mol . This compound is characterized by the presence of a tetrazole ring, a sulfinyl group, and a phosphine oxide group, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(((1-phenyl-1H-tetrazol-5-yl)sulfinyl)methyl)phosphine oxide typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with diphenylphosphine oxide under specific conditions. The reaction is carried out in the presence of an oxidizing agent to facilitate the formation of the sulfinyl group . The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and may require heating to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diphenyl(((1-phenyl-1H-tetrazol-5-yl)sulfinyl)methyl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group back to a thiol group.
Substitution: The tetrazole ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products
The major products formed from these reactions include sulfone derivatives, thiol derivatives, and substituted tetrazole compounds .
Scientific Research Applications
Diphenyl(((1-phenyl-1H-tetrazol-5-yl)sulfinyl)methyl)phosphine oxide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of Diphenyl(((1-phenyl-1H-tetrazol-5-yl)sulfinyl)methyl)phosphine oxide involves its interaction with molecular targets through its reactive functional groups. The tetrazole ring can form stable complexes with metal ions, while the sulfinyl and phosphine oxide groups can participate in redox reactions and coordinate with various substrates. These interactions enable the compound to exert its effects in different chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: A precursor in the synthesis of Diphenyl(((1-phenyl-1H-tetrazol-5-yl)sulfinyl)methyl)phosphine oxide.
1-Phenyl-1H-tetrazole-5-yl sulfone: An oxidized derivative of the compound.
Imidazole derivatives: Similar heterocyclic compounds with diverse applications in chemistry and biology.
Uniqueness
This compound is unique due to its combination of a tetrazole ring, sulfinyl group, and phosphine oxide group. This combination imparts distinct chemical reactivity and potential for various applications, setting it apart from other similar compounds .
Properties
Molecular Formula |
C20H17N4O2PS |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
5-(diphenylphosphorylmethylsulfinyl)-1-phenyltetrazole |
InChI |
InChI=1S/C20H17N4O2PS/c25-27(18-12-6-2-7-13-18,19-14-8-3-9-15-19)16-28(26)20-21-22-23-24(20)17-10-4-1-5-11-17/h1-15H,16H2 |
InChI Key |
UKGMNNBFGWMWBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)S(=O)CP(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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